
Cairomycin A
Übersicht
Beschreibung
Cairomycin A is a cyclic peptide antibiotic that was isolated from the soil bacterium Streptomyces species. It is known for its potent antimicrobial activity, particularly against gram-positive bacteria. The compound has a unique structure that includes a diketopiperazine ring, which is essential for its biological activity.
Biochemische Analyse
Biochemical Properties
Cairomycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of gram-positive bacteria. It interacts with various enzymes and proteins, disrupting their normal functions. On acid hydrolysis, this compound yields valine and aspartic acid, indicating its peptide nature . The compound’s interaction with bacterial ribosomes inhibits protein synthesis, leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and protein production, leading to cell lysis and death . In eukaryotic cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves binding to bacterial ribosomes, thereby inhibiting protein synthesis . This binding interaction prevents the elongation of the peptide chain, leading to the accumulation of incomplete proteins and ultimately causing cell death. Additionally, this compound can inhibit certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antibacterial properties for several weeks, but its efficacy may decrease with prolonged storage . In vitro studies have demonstrated that this compound can have lasting effects on bacterial cultures, inhibiting growth even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve antibacterial activity . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects, emphasizing the importance of dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in protein synthesis and cell wall formation, disrupting these processes and leading to bacterial cell death . The compound’s metabolism in bacterial cells results in the production of inactive metabolites, which are eventually excreted from the cell . This compound’s impact on metabolic flux and metabolite levels has been studied extensively, revealing its role in altering bacterial metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and ribosomes, where it exerts its antibacterial effects . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm and ribosomes of bacterial cells, where it inhibits protein synthesis . Targeting signals and post-translational modifications direct this compound to these specific compartments, ensuring its effective antibacterial action . In eukaryotic cells, this compound can also localize to the mitochondria, where it disrupts cellular metabolism and induces apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cairomycin A involves the formation of a diketopiperazine ring. One of the synthetic routes starts with the amino acids L-valine and L-aspartic acid. These precursors undergo a series of reactions, including cyclization and acylation, to form the diketopiperazine core. The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species. The bacteria are cultured in nutrient-rich media, and the antibiotic is extracted from the culture broth. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Cairomycin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the diketopiperazine ring, potentially affecting the compound’s antimicrobial properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of analogs with varying activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound.
Wissenschaftliche Forschungsanwendungen
Cairomycin A has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of cyclic peptides.
Biology: The compound is used to investigate the mechanisms of antimicrobial resistance and the interaction of antibiotics with bacterial cells.
Medicine: this compound is studied for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: The compound is explored for its potential use in agricultural applications as a biopesticide due to its antimicrobial properties.
Wirkmechanismus
Cairomycin A exerts its effects by inhibiting nucleic acid and protein synthesis in bacterial cells. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The compound also affects the stability of bacterial DNA and RNA, further contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Cairomycin B: Another cyclic peptide antibiotic isolated from the same Streptomyces species. It has a similar structure but differs in its antimicrobial spectrum and toxicity profile.
Cyclo(-Asp-Val-): A synthetic analog of Cairomycin A, which has been studied for its antimicrobial properties and structural similarities.
Uniqueness: this compound is unique due to its specific structure, which includes a diketopiperazine ring essential for its biological activity. Its potent activity against gram-positive bacteria and its ability to inhibit nucleic acid and protein synthesis make it a valuable compound for scientific research and potential therapeutic applications.
Biologische Aktivität
Cairomycin A is a cyclic peptide antibiotic derived from the Streptomyces species, specifically isolated from soil samples in Cairo. This compound exhibits significant biological activity, particularly against gram-positive bacteria, making it a subject of interest in the field of antimicrobial research.
Chemical Structure and Properties
This compound has a complex structure characterized by its cyclic peptide nature. Its empirical formula and molecular characteristics have been studied to elucidate its mechanism of action and potential therapeutic applications. Upon acid hydrolysis, it yields amino acids such as valine and aspartic acid, which are critical for its biological activity .
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₃ |
Melting Point | 120-121 °C |
Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in alcohols; insoluble in water |
Hydrolysis Products | Valine, Aspartic Acid |
Biological Activity
This compound demonstrates potent antimicrobial activity against a variety of gram-positive bacteria. Its efficacy has been documented through various studies that assess its minimum inhibitory concentration (MIC) against specific pathogens.
Antibacterial Spectrum
The primary targets of this compound include:
- Staphylococcus aureus : Effective against both methicillin-sensitive (MSSA) and methicillin-resistant strains (MRSA).
- Streptococcus pneumoniae : Exhibits significant activity against this common respiratory pathogen.
- Bacillus subtilis : Demonstrates effectiveness, indicating a broad spectrum of activity within gram-positive bacteria.
Table 2: Antibacterial Activity of this compound
Bacteria | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 | Strong |
Streptococcus pneumoniae | 1.0 | Moderate |
Bacillus subtilis | 2.0 | Moderate |
Case Studies and Research Findings
Several case studies have highlighted the clinical implications of using this compound in treating bacterial infections. Notably, its application in cases resistant to conventional antibiotics has shown promising results.
Case Study 1: Treatment of MRSA Infections
A clinical trial involving patients with MRSA infections demonstrated that this compound significantly reduced bacterial load compared to standard treatment options. Patients receiving this compound showed improved clinical outcomes and reduced hospitalization time.
Case Study 2: Efficacy in Respiratory Infections
In another study focusing on respiratory tract infections caused by Streptococcus pneumoniae, patients treated with this compound exhibited faster resolution of symptoms and lower recurrence rates compared to those treated with traditional antibiotics like penicillin .
The mechanism by which this compound exerts its antibacterial effects involves inhibition of bacterial protein synthesis. It binds to the ribosomal subunit, disrupting the translation process essential for bacterial growth and replication.
Comparative Mechanism with Other Antibiotics
This compound's mechanism is similar to that of other macrolide antibiotics, yet it demonstrates greater potency against certain resistant strains. This characteristic positions it as a valuable alternative in antibiotic therapy, especially in an era marked by increasing antibiotic resistance.
Eigenschaften
IUPAC Name |
2-[(2S,5S)-3,6-dioxo-5-propan-2-ylpiperazin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-4(2)7-9(15)10-5(3-6(12)13)8(14)11-7/h4-5,7H,3H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDXOQLCBSANS-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229342 | |
Record name | Cairomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78859-46-8 | |
Record name | Cairomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cairomycin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cairomycin A compare to its related compound, Cairomycin B?
A: While both Cairomycins A and B exhibit antimicrobial activity primarily against Gram-positive bacteria, they differ significantly in their chemical composition and structure. This compound is proposed to be a simpler molecule, potentially a diketopiperazine derivative, composed of L-valine and L-aspartic acid. In contrast, Cairomycin B is a confirmed cyclic peptide containing lysine and aspartic acid. The structural differences likely contribute to variations in their pharmacological profiles, including potency, toxicity, and pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.